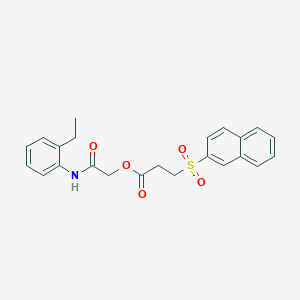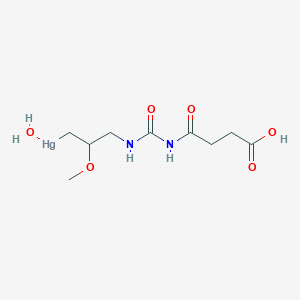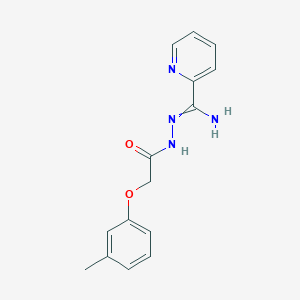![molecular formula C18H21N3O4S B229510 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229510.png)
1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine, also known as MNSBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. MNSBP is a piperazine derivative that has been synthesized by various methods and has been studied for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, neuroprotection, and anti-inflammatory activity. 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to protect neurons from oxidative stress and cell death. Additionally, 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine in lab experiments is its potential applications in medicinal chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one limitation of using 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine in lab experiments is its potential toxicity. 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been shown to exhibit cytotoxicity against normal cells as well, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine. One direction is the development of 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine derivatives with improved potency and selectivity. Another direction is the investigation of the mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine, particularly its interactions with MMPs and PKC signaling pathways. Additionally, the potential applications of 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, could be explored. Overall, the study of 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has the potential to contribute to the development of novel therapeutic agents for various diseases.
合成方法
1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine can be synthesized by various methods, including the reaction of 1-(4-methylphenyl)sulfonyl)piperazine with 2-nitrobenzyl chloride in the presence of a base, such as potassium carbonate. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine.
科学研究应用
1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. 1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and cell death.
属性
分子式 |
C18H21N3O4S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21N3O4S/c1-15-6-8-17(9-7-15)26(24,25)20-12-10-19(11-13-20)14-16-4-2-3-5-18(16)21(22)23/h2-9H,10-14H2,1H3 |
InChI 键 |
HTAUHXNAXSUSCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Fluorophenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229427.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)


![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)

![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)